molecular formula C20H23N3S B2383205 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 453582-99-5

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2383205
CAS No.: 453582-99-5
M. Wt: 337.49
InChI Key: MGHKMOAFVBZRIF-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a sophisticated synthetic compound belonging to the class of thieno[2,3-d]pyrimidines, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This molecule is structurally characterized by a planar, bicyclic thienopyrimidine head group substituted with methyl groups at the 5 and 6 positions, linked to a 4-benzylpiperidine moiety. This specific architecture is designed to interact with key biological targets, making it a valuable tool for researchers. The primary research value of this compound is its application as a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme. The thieno[2,3-d]pyrimidine scaffold is known to act as a non-classical, lipophilic antifolate, binding to the DHFR active site in a "flipped" orientation where the sulfur atom in the thiophene ring can mimic the 4-amino group of the classic inhibitor methotrexate . Inhibition of DHFR disrupts folate metabolism and the synthesis of thymidylate and purine nucleotides, ultimately leading to the arrest of cell proliferation and the induction of apoptosis in rapidly dividing cells. Consequently, this compound exhibits potent cytotoxic activity against a broad panel of human cancer cell lines, with some analogous thienopyrimidine derivatives demonstrating GI50 values in the low micromolar to nanomolar range and showing superior activity compared to standard chemotherapeutic agents like 5-fluorouracil . Beyond oncology, related piperidine-containing thienopyrimidine analogues have been investigated as inhibitors for other enzymes, such as Leishmania major N-myristoyltransferase (NMT), a promising target for anti-parasitic drug development . The incorporation of the 4-benzylpiperidine group is a critical structural feature that enhances binding affinity and selectivity, often interacting with hydrophobic regions of the target enzymes. Researchers can utilize this high-purity compound for various applications, including lead optimization in anti-cancer drug discovery, mechanism-of-action studies for DHFR inhibition, and further exploration of its potential in other therapeutic areas. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-14-15(2)24-20-18(14)19(21-13-22-20)23-10-8-17(9-11-23)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHKMOAFVBZRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through nucleophilic substitution reactions, where a suitable benzylpiperidine derivative reacts with the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thienopyrimidine ring or the benzylpiperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that thieno[2,3-d]pyrimidine derivatives can act as effective inhibitors of various cancer-related pathways. The compound has been studied for its ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis.

Case Study : A study investigated the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in mouse models. The results demonstrated significant reductions in tumor size and metastasis compared to control groups, suggesting a promising role in cancer therapy .

Neurological Disorders

The compound has also shown potential in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or exhibit neuroprotective effects.

Case Study : In vitro studies indicated that this compound could enhance neuronal survival under oxidative stress conditions, potentially offering a therapeutic avenue for conditions like Alzheimer's disease .

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Case Study : Research demonstrated that the compound significantly reduced levels of inflammatory markers in animal models of arthritis, highlighting its potential as an anti-inflammatory agent .

Research Findings

A summary of key findings from recent studies on the applications of this compound is presented in the table below:

Application AreaFindingsReference
AnticancerSignificant inhibition of tumor growth and angiogenesis in preclinical models
Neurological DisordersEnhanced neuronal survival under oxidative stress; potential neuroprotective effects
Anti-inflammatoryReduction in inflammatory markers in arthritis models

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key References
4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine 5,6-dimethyl core; 4-benzylpiperidinyl 142–143 (4d) 65
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Tetrahydrobenzothieno ring; piperazinyl 134–135 70
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-benzylamino; 4-one 175 79
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-5,6-dimethylthieno[2,3-d]pyrimidine (6a) Hydrazone side chain 220 75

Key Observations :

  • Substituent Flexibility : Piperidinyl (4d) vs. piperazinyl (4c) groups influence steric and electronic properties, affecting receptor affinity and metabolic stability .
  • Functional Groups : Hydrazone derivatives (e.g., 6a) exhibit higher melting points due to extended conjugation and hydrogen bonding .

Key Observations :

  • CNS Penetration: The piperidinyl substituent in this compound enhances CNS distribution (Kp >1), but its dimethyl core is prone to hepatic oxidation, limiting metabolic stability .
  • Anticancer Activity: 2-Benzylamino derivatives show cytotoxicity against melanoma cells, though potency is lower compared to tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines in breast cancer models .
  • Enzyme Inhibition : COX-2 selectivity is achieved with p-fluorophenyl substituents (Compound 5), whereas the piperidinyl analog’s activity remains underexplored in this context .

Metabolic and Pharmacokinetic Considerations

The 5,6-dimethylthieno[2,3-d]pyrimidine core undergoes species-dependent metabolism:

  • Rat Hepatic Microsomes : Hydroxylation at the 5,6-dimethyl group dominates .
  • Human Hepatic Microsomes : Thiophene sulfur oxidation is the primary pathway .
  • Mitigation Strategies : Cyclization of the dimethyl group into unsaturated rings (e.g., tetrahydro derivatives) maintains potency but fails to reduce clearance rates .

Comparative Metabolic Stability :

  • 4c (Tetrahydrobenzothieno): Likely improved metabolic stability due to reduced aromatic oxidation sites.
  • Hydrazone Derivatives (6a) : Extended conjugation may slow oxidative metabolism compared to alkyl-substituted analogs .

Biological Activity

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a compound of interest due to its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20H24N4S
  • Molecular Weight : 356.49 g/mol

The structure includes a thieno[2,3-d]pyrimidine core substituted with a benzylpiperidine moiety, which is critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Monoamine Releasing Agent : It acts primarily as a monoamine releasing agent with significant selectivity for dopamine and norepinephrine. The compound has shown an effective EC50 of 109 nM for dopamine and 41.4 nM for norepinephrine, indicating potent activity in neurotransmitter release .
  • Inhibition of Monoamine Oxidase (MAO) : The compound also functions as a weak MAO inhibitor with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. This property may contribute to its neuroprotective effects .
  • Potential Neuroprotective Effects : Given its action on neurotransmitter systems, the compound is being investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Value/Description Reference
Dopamine Release EC50109 nM
Norepinephrine Release EC5041.4 nM
MAO-A Inhibition IC50130 μM
MAO-B Inhibition IC50750 μM
Neuroprotective PotentialInvestigated in Alzheimer's models

Case Studies

Several studies have explored the biological activity of similar compounds within the same class:

  • A study evaluated the anti-HIV activity of modified pyridinones related to benzylpiperidine derivatives. These compounds demonstrated significant inhibitory effects against HIV-1 reverse transcriptase, suggesting potential antiviral applications .
  • Another investigation focused on dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's treatment. Compounds with similar structural motifs showed promising results in inhibiting these enzymes, highlighting the relevance of thieno[2,3-d]pyrimidine derivatives in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 4-benzylpiperidine in ethanol under reflux conditions yields the target compound. Ethanol/water mixtures are preferred for recrystallization, achieving ~65% purity .
  • Key Parameters : Reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for nucleophile) are critical for optimizing yield.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, aromatic C-H bends) .
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidinyl protons at δ 2.5–3.5 ppm) .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How do electronic effects of the benzylpiperidinyl and methyl groups influence the compound’s reactivity in further functionalization?

  • Mechanistic Insight : The electron-donating benzylpiperidinyl group activates the pyrimidine ring toward electrophilic substitution, while methyl groups sterically hinder certain positions. Computational studies (DFT) predict preferential reactivity at the C2 position of the thieno ring .
  • Experimental Validation : Reactivity assays with nitrating agents (e.g., HNO₃/H₂SO₄) show selective nitration at C2, confirmed by X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activities between this compound and its structural analogs?

  • Approach :

  • Comparative SAR Studies : Evaluate analogs (e.g., 4d in vs. piperazinyl derivatives in ) using standardized assays (e.g., kinase inhibition or antimicrobial screens) .
  • Data Harmonization : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HeLa) to isolate structural effects .
    • Example : Discrepancies in antimicrobial activity may arise from differential membrane permeability influenced by the benzylpiperidinyl group’s lipophilicity .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) across labs .
  • Biological Assays : Pair in vitro screens with in silico docking (e.g., AutoDock Vina) to validate target interactions .

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